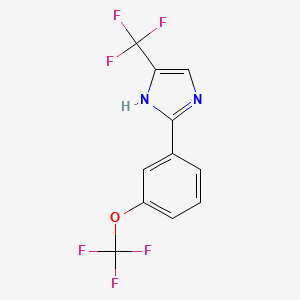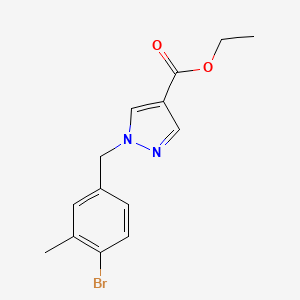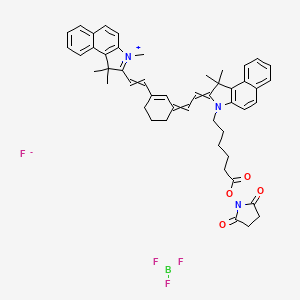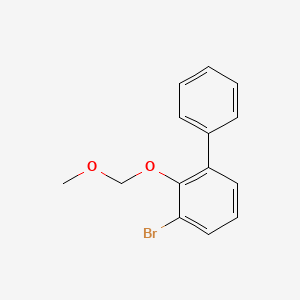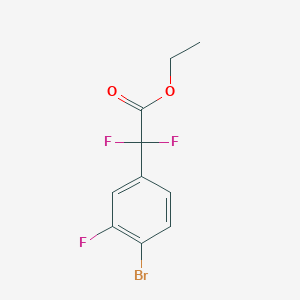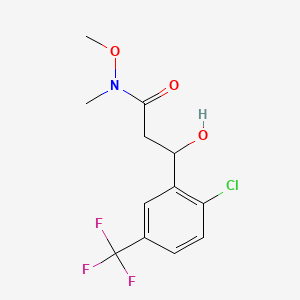
(3-Trifluoromethylphenyl)diethylphosphonoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Trifluoromethylphenyl)diethylphosphonoacetate is a chemical compound with the molecular formula C13H16F3O5P and a molecular weight of 340.23 g/mol . It is known for its applications in organic synthesis and is often used as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Trifluoromethylphenyl)diethylphosphonoacetate typically involves the esterification of (3-Trifluoromethylphenyl)acetic acid with diethyl phosphonoacetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure higher yields and purity. The reaction mixture is often subjected to distillation to remove any impurities and obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Trifluoromethylphenyl)diethylphosphonoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohols.
Substitution: Various substituted phosphonoacetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Trifluoromethylphenyl)diethylphosphonoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Trifluoromethylphenyl)diethylphosphonoacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity by increasing its electron-withdrawing properties, making it more susceptible to nucleophilic attack. The ester group can undergo hydrolysis to form the corresponding acid, which can then participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethyl phosphonoacetate: Similar in structure but lacks the trifluoromethyl group.
Diethyl (4-fluorophenyl)phosphonoacetate: Contains a fluorine atom instead of a trifluoromethyl group.
Diethyl (3-chlorophenyl)phosphonoacetate: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (3-Trifluoromethylphenyl)diethylphosphonoacetate makes it unique compared to other similar compounds. This group significantly enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical reactions .
Eigenschaften
Molekularformel |
C13H16F3O5P |
|---|---|
Molekulargewicht |
340.23 g/mol |
IUPAC-Name |
[3-(trifluoromethyl)phenyl] 2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C13H16F3O5P/c1-3-19-22(18,20-4-2)9-12(17)21-11-7-5-6-10(8-11)13(14,15)16/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
UHSBMXJASKGKTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC(=O)OC1=CC=CC(=C1)C(F)(F)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


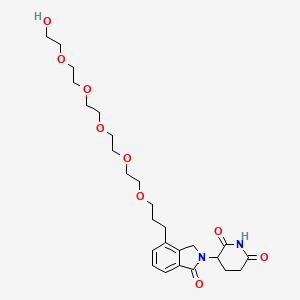

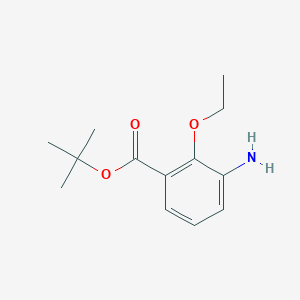
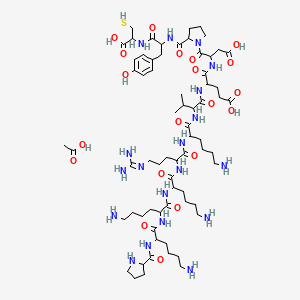
![(5R)-1-oxa-7-azaspiro[4.4]nonane](/img/structure/B14766958.png)


